2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine
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Overview
Description
“2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine” is a biochemical compound with the molecular formula C13H11N3O3 and a molecular weight of 257.24 . It is used for research purposes .
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 20 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 nitro group (aliphatic), 1 ether (aromatic), and 1 Pyrimidine .Physical and Chemical Properties Analysis
The compound has a molecular weight of 257.24 and a molecular formula of C13H11N3O3 . It contains 30 atoms; 11 Hydrogen atoms, 13 Carbon atoms, 3 Nitrogen atoms, and 3 Oxygen atoms .Scientific Research Applications
Synthesis and Characterization
- Research efforts have focused on synthesizing pyrimidine derivatives due to their significance as intermediates in developing anticancer drugs. For instance, methods for synthesizing 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, a related compound, have been developed, highlighting the compound's role as an important intermediate in small molecule anticancer drugs (Jianlan Kou & Feiyi Yang, 2022).
- Another study synthesized 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine, emphasizing rapid synthesis methods for target compounds important as anticancer drug intermediates (Zhihui Zhou et al., 2019).
Biological Activity
- Pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. A study on 4-(2-Hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols derivatives found promising activity against several bacterial and fungal strains, indicating the potential of pyrimidine derivatives in antimicrobial applications (C. Pandhurnekar et al., 2013).
Advanced Applications
- Pyrimidine derivatives have been studied for their electronic properties, such as in the case of new annulated pyrano[2,3-d]pyrimidine derivatives. These studies investigate the electronic effect of substituents on the compounds' antibacterial activity and provide insights into the design of molecules with enhanced biological activities (A. R. Bhat et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-[3-[(E)-2-nitroprop-1-enyl]phenoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-10(16(17)18)8-11-4-2-5-12(9-11)19-13-14-6-3-7-15-13/h2-9H,1H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPUTQJJORGABZ-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)OC2=NC=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)OC2=NC=CC=N2)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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